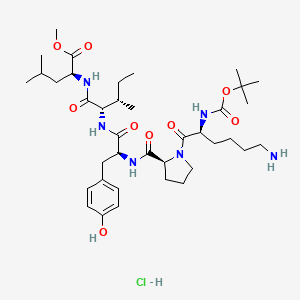

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is a synthetic peptide derivative of neurotensin, a tridecapeptide originally isolated from the central nervous system. This compound is specifically modified to include a lysine residue at the 9th position, a methyl ester group at the carboxyl terminus, and protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. It is commonly used in scientific research due to its biological activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride typically involves solid-phase peptide synthesis (SPPS) The process starts with the attachment of the first amino acid (Boc-Lys) to a resin, followed by sequential addition of the remaining amino acids (Pro, Tyr, Ile, Leu) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Types of Reactions:

Oxidation: The tyrosine residue in the peptide can undergo oxidation to form o-quinone derivatives.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further modifications.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine.

Reduction: DTT or TCEP in a buffer solution.

Substitution: TFA in dichloromethane (DCM).

Major Products Formed:

Oxidation: o-quinone derivatives of tyrosine.

Reduction: Reduced forms of disulfide bonds.

Substitution: Free amino groups after Boc deprotection.

Applications De Recherche Scientifique

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is widely used in scientific research due to its biological activity. It is employed in studies related to:

Neuroscience: Investigating the role of neurotensin in neurotransmission and its receptors.

Pharmacology: Developing new drugs targeting neurotensin receptors for pain management and psychiatric disorders.

Biochemistry: Studying protein-protein interactions and enzyme activities.

Medicine: Exploring potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Binding to these receptors triggers intracellular signaling pathways, leading to various physiological responses such as modulation of dopamine release, regulation of gastrointestinal motility, and analgesic effects.

Molecular Targets and Pathways Involved:

Neurotensin Receptors (NTS1 and NTS2): Activation of these receptors leads to the activation of G-protein-coupled receptor (GPCR) signaling pathways.

Dopamine Regulation: Modulation of dopamine release in the brain.

Gastrointestinal Motility: Regulation of smooth muscle contraction in the gastrointestinal tract.

Comparaison Avec Des Composés Similaires

Neurotensin: The parent peptide from which this derivative is synthesized.

Boc-(Lys8)-Neurotensin (8-13)-methyl ester: A similar compound with lysine at the 8th position instead of the 9th.

Neurotensin analogs: Various other synthetic analogs of neurotensin with different modifications.

Uniqueness: Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is unique due to its specific lysine substitution at the 9th position, which can influence its binding affinity and biological activity compared to other neurotensin derivatives.

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N6O9.ClH/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7;/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46);1H/t24-,27-,28-,29-,30-,31-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWMLGGOACTLS-SYCRTYAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63ClN6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)

![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)

![Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B8119593.png)